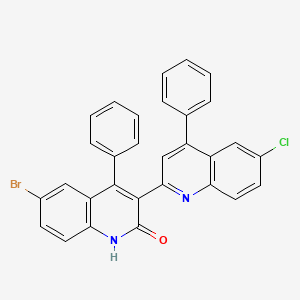

6'-Bromo-6-chloro-4,4'-diphenyl-1'H-(2,3')biquinolinyl-2'-one

Description

6'-Bromo-6-chloro-4,4'-diphenyl-1'H-(2,3')biquinolinyl-2'-one is a complex heterocyclic compound featuring a biquinoline scaffold with bromo and chloro substituents at positions 6' and 6, respectively, and diphenyl groups at positions 4 and 4'. Its structure combines two quinoline units linked via a [2,3']-junction, creating a rigid, planar framework. The presence of halogen atoms (Br, Cl) and aromatic phenyl groups confers distinct electronic and steric properties, making it a candidate for applications in materials science, catalysis, or medicinal chemistry.

Properties

Molecular Formula |

C30H18BrClN2O |

|---|---|

Molecular Weight |

537.8 g/mol |

IUPAC Name |

6-bromo-3-(6-chloro-4-phenylquinolin-2-yl)-4-phenyl-1H-quinolin-2-one |

InChI |

InChI=1S/C30H18BrClN2O/c31-20-11-13-26-24(15-20)28(19-9-5-2-6-10-19)29(30(35)34-26)27-17-22(18-7-3-1-4-8-18)23-16-21(32)12-14-25(23)33-27/h1-17H,(H,34,35) |

InChI Key |

UPWVUUNFERCBKI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=C(C5=C(C=CC(=C5)Br)NC4=O)C6=CC=CC=C6 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Bromo-6-chloro-4,4’-diphenyl-1’H-(2,3’)biquinolinyl-2’-one typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a diphenyl biquinolinyl precursor. The reaction conditions often require the use of solvents like tetrahydrofuran and catalysts to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precision and consistency. The process might include steps like purification through recrystallization and quality control measures to ensure the compound’s purity and stability .

Chemical Reactions Analysis

Types of Reactions

6’-Bromo-6-chloro-4,4’-diphenyl-1’H-(2,3’)biquinolinyl-2’-one undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Halogen substitution reactions can occur, where the bromine or chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinyl ketones, while reduction could produce quinolinyl alcohols .

Scientific Research Applications

Medicinal Chemistry

6'-Bromo-6-chloro-4,4'-diphenyl-1'H-(2,3')biquinolinyl-2'-one has been investigated for its potential as an anti-cancer agent. Its structure allows for interaction with biological targets involved in cell proliferation and apoptosis. Preliminary studies indicate that derivatives of this compound may inhibit certain cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the synthesis of various biquinoline derivatives, including 6'-Bromo-6-chloro-4,4'-diphenyl-1'H-(2,3')biquinolinyl-2'-one. The results showed promising anti-tumor activity against breast cancer cells, suggesting further exploration into its efficacy as a therapeutic agent .

Organic Electronics

The compound has potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its favorable electronic properties. Its ability to act as a charge transport material can enhance the efficiency of these devices.

Research Findings:

Recent research demonstrated that incorporating 6'-Bromo-6-chloro-4,4'-diphenyl-1'H-(2,3')biquinolinyl-2'-one into OLED structures improved the luminescence efficiency compared to traditional materials. The study highlighted its role in facilitating electron transport and reducing energy loss .

Photodynamic Therapy

Due to its ability to generate reactive oxygen species upon light activation, this compound is being studied for use in photodynamic therapy (PDT) for cancer treatment. The selective activation of the compound in tumor tissues could lead to localized destruction of cancer cells while minimizing damage to surrounding healthy tissues.

Case Study:

A study examined the photophysical properties of 6'-Bromo-6-chloro-4,4'-diphenyl-1'H-(2,3')biquinolinyl-2'-one and confirmed its ability to produce singlet oxygen upon irradiation with light at specific wavelengths. This property is crucial for its application in PDT .

Data Tables

Mechanism of Action

The mechanism of action of 6’-Bromo-6-chloro-4,4’-diphenyl-1’H-(2,3’)biquinolinyl-2’-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s uniqueness lies in its biquinoline core and dual halogenation (Br and Cl). Below is a comparative analysis with structurally related brominated/chlorinated heterocycles from the evidence:

Physicochemical and Electronic Properties

- Halogen Effects: The target compound’s dual halogenation (Br and Cl) likely increases molecular polarity and intermolecular interactions (e.g., halogen bonding) compared to singly halogenated analogs like 6-bromo-2-ethyl-1,4-dihydroquinolin-4-one or 7-bromo-3,4-dihydroisoquinolin-1-one .

- Steric Effects : The 4,4'-diphenyl groups introduce significant steric bulk, which may hinder crystallization or binding to biological targets relative to smaller substituents (e.g., methyl or ethyl groups in ).

Data Tables

Table 1: Structural Comparison of Halogenated Heterocycles

Biological Activity

6'-Bromo-6-chloro-4,4'-diphenyl-1'H-(2,3')biquinolinyl-2'-one (CAS Number: 145317-44-8) is a compound of interest due to its potential biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has the following molecular formula: C30H18BrClN2O. Its molecular weight is approximately 537.848 g/mol. The structure features a biquinoline backbone with bromine and chlorine substituents, which may influence its biological activity.

Synthesis

The synthesis of 6'-Bromo-6-chloro-4,4'-diphenyl-1'H-(2,3')biquinolinyl-2'-one typically involves multi-step organic reactions, including halogenation and coupling reactions. Specific methodologies for synthesis can be found in various chemical literature and patents.

Anticancer Activity

Recent studies have indicated that compounds similar to 6'-Bromo-6-chloro-4,4'-diphenyl-1'H-(2,3')biquinolinyl-2'-one exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.

- Case Study : A study demonstrated that biquinoline derivatives inhibited the growth of various cancer cell lines, suggesting a promising avenue for further research into this compound's efficacy against tumors.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity:

- Testing : In vitro assays showed effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Potential Applications : The antimicrobial properties suggest potential uses in treating infections or as preservatives in pharmaceutical formulations.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference Source |

|---|---|---|

| Anticancer | Induction of apoptosis | |

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | Modulation of specific enzyme activities |

The biological activity of 6'-Bromo-6-chloro-4,4'-diphenyl-1'H-(2,3')biquinolinyl-2'-one can be attributed to several mechanisms:

- Cell Cycle Arrest : The compound may interfere with the cell cycle progression in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, contributing to apoptosis.

- Enzyme Interaction : The compound may inhibit specific enzymes involved in tumor progression or microbial growth.

Q & A

Q. What are the recommended synthetic routes for 6'-Bromo-6-chloro-4,4'-diphenyl-1'H-(2,3')biquinolinyl-2'-one, and what analytical techniques ensure purity?

- Methodological Answer : Synthesis typically involves multi-step halogenation and coupling reactions. For bromo/chloro-substituted biquinoline derivatives, a Suzuki-Miyaura cross-coupling reaction may be employed to introduce aryl groups, followed by halogenation using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) under controlled conditions . Purity verification requires a combination of techniques:

- HPLC-MS : To detect trace impurities and confirm molecular weight.

- ¹H/¹³C NMR : To validate structural integrity and substituent positions (e.g., distinguishing between 6- and 6'-positions).

- Elemental Analysis : To confirm stoichiometry of Br/Cl atoms.

Ensure inert reaction conditions to prevent degradation of halogenated intermediates .

Q. How can researchers determine the crystal structure of this compound, and which software tools are optimal for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

Crystallization : Use solvent diffusion (e.g., dichloromethane/hexane) to grow high-quality crystals.

Data Collection : Employ synchrotron radiation for high-resolution data, especially for heavy atoms (Br/Cl).

Refinement : Use SHELXL for small-molecule refinement due to its robust handling of anisotropic displacement parameters and twinning corrections . ORTEP-3 is recommended for visualizing thermal ellipsoids and validating geometric parameters (e.g., bond angles/distortions caused by halogen steric effects) .

For ambiguous electron density regions, iterative refinement with WinGX can resolve disorder or partial occupancy issues .

Advanced Research Questions

Q. What challenges arise in resolving contradictory spectroscopic data between theoretical predictions and experimental results for this compound?

- Methodological Answer : Discrepancies often stem from dynamic effects (e.g., rotational isomerism) or solvent-induced shifts in NMR. To address this:

- DFT Calculations : Compare experimental ¹³C NMR chemical shifts with density functional theory (DFT)-predicted values (e.g., using B3LYP/6-311+G(d,p)) to identify conformational biases .

- Variable-Temperature NMR : Probe temperature-dependent shifts to detect slow-exchange equilibria (e.g., hindered rotation in diphenyl groups) .

- Crystallographic Validation : Cross-reference NMR data with SCXRD-derived torsion angles to resolve ambiguities .

Triangulation of multiple data sources (spectroscopy, crystallography, computation) is critical for robust interpretation .

Q. What methodological approaches are effective in optimizing reaction conditions to minimize by-products during synthesis?

- Methodological Answer : By-product formation in halogenated biquinolines often arises from over-halogenation or competitive aryl coupling. Optimization strategies include:

- Design of Experiments (DoE) : Use factorial design to screen variables (temperature, catalyst loading, solvent polarity) and identify interactions affecting selectivity .

- In Situ Monitoring : Employ ReactIR or HPLC to track intermediate formation and halt reactions at optimal conversion (e.g., ~85% yield to avoid over-bromination) .

- Protecting Groups : Temporarily block reactive sites (e.g., quinoline nitrogen) using Boc or Fmoc groups to direct halogenation to desired positions .

Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization can isolate the target compound from halogenated by-products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.